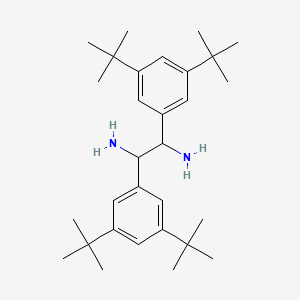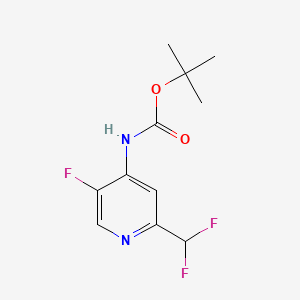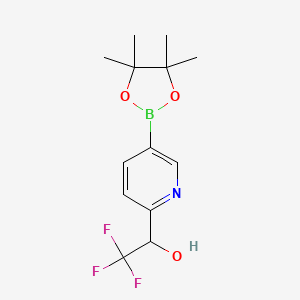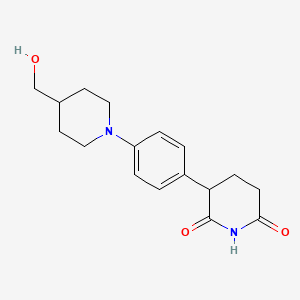
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO4P. It is characterized by the presence of a bromine atom, a methoxy group, and a phosphonate ester group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide under heat to form the phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reactions are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .
科学的研究の応用
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism by which Diethyl (4-Bromo-2-methoxyphenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes .
類似化合物との比較
Similar Compounds
Diethyl (4-Bromophenyl)phosphonate: Lacks the methoxy group, which can affect its reactivity and applications.
Diethyl (4-Methoxyphenyl)phosphonate: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Diethyl (4-Bromobutyl)phosphonate: Contains a butyl group instead of a methoxy group, altering its physical and chemical properties.
Uniqueness
Diethyl (4-Bromo-2-methoxyphenyl)phosphonate is unique due to the combination of the bromine atom and methoxy group on the benzene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C11H16BrO4P |
|---|---|
分子量 |
323.12 g/mol |
IUPAC名 |
4-bromo-1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H16BrO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
KKFCUIJMZVXOAR-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)






